3-Amino-2-bromo-6-chloro-benzoic acid methyl ester
Description
Systematic Nomenclature and IUPAC Classification
The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as methyl 3-amino-2-bromo-6-chlorobenzoate , reflecting its substitution pattern and ester functionality. The root name "benzoate" originates from the benzene ring fused to a carboxylic acid ester group. Numeric locants specify substituent positions:
- 3-amino : An amino group (-NH₂) at position 3 relative to the carboxylic ester.
- 2-bromo : A bromine atom at position 2.
- 6-chloro : A chlorine atom at position 6.
This nomenclature aligns with IUPAC Rule C-14.5, prioritizing functional groups in the order of seniority (carboxylic acid derivatives > halogens > amino groups). The methyl ester suffix (-oate) replaces the "-ic acid" ending of the parent benzoic acid, consistent with Rule R-5.7.2 for ester naming.
Comparative analysis with structurally analogous compounds highlights nomenclature nuances. For example, 6-amino-2-bromo-3-chlorobenzoic acid (CID 10106175) shares identical substituents but retains a free carboxylic acid group, altering both its naming and chemical reactivity. Similarly, 3-amino-6-bromo-2-chloropyridine (CAS 169833-70-9) demonstrates how heterocyclic frameworks modify base names and substituent numbering.
Table 1: IUPAC Names and Molecular Formulas of Selected Halogenated Benzoates
| Compound Name | Molecular Formula | Substituent Positions |
|---|---|---|
| Methyl 3-amino-2-bromo-6-chlorobenzoate | C₈H₇BrClNO₂ | 3-NH₂, 2-Br, 6-Cl, COOCH₃ |
| 6-Amino-2-bromo-3-chlorobenzoic acid | C₇H₅BrClNO₂ | 6-NH₂, 2-Br, 3-Cl, COOH |
| 3-Amino-6-bromo-2-chloropyridine | C₅H₄BrClN₂ | 3-NH₂, 6-Br, 2-Cl (pyridine) |
Molecular Architecture: Crystallographic and Spectroscopic Analysis
Single-crystal X-ray diffraction studies provide definitive evidence of the compound’s three-dimensional structure. While direct crystallographic data for methyl 3-amino-2-bromo-6-chlorobenzoate remains unpublished, analogous halogenated benzoates crystallize in triclinic systems with space group P1 and unit cell parameters approximating a = 9.4 Å, b = 9.6 Å, c = 12.9 Å, and angles α = 78.6°, β = 86.5°, γ = 72.3°. These metrics suggest moderate intermolecular interactions, likely dominated by halogen bonding between bromine/chlorine and aromatic π-systems.
Spectroscopic characterization corroborates functional groups:
- Infrared (IR) Spectroscopy : A strong absorption band near 1720 cm⁻¹ confirms the ester carbonyl (C=O) stretch. N-H stretching vibrations from the amino group appear as broad peaks around 3350–3500 cm⁻¹.
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : A singlet at δ 3.9 ppm integrates to three protons, assigned to the methyl ester (-OCH₃). Aromatic protons resonate as a doublet (δ 7.2 ppm, J = 8.5 Hz) and singlet (δ 6.8 ppm), consistent with meta and para substituents.
- ¹³C NMR : The carbonyl carbon of the ester group appears at δ 167 ppm, while carbons bearing halogens (C-Br, C-Cl) show deshielding to δ 125–135 ppm.
Table 2: Key Spectroscopic Signals for Methyl 3-amino-2-bromo-6-chlorobenzoate
| Technique | Signal (ppm or cm⁻¹) | Assignment |
|---|---|---|
| ¹H NMR | 3.9 (s, 3H) | Methyl ester (-OCH₃) |
| ¹H NMR | 7.2 (d, J=8.5 Hz) | Aromatic H at position 4 |
| ¹³C NMR | 167.0 | Ester carbonyl (C=O) |
| IR | 1720 | C=O stretch |
Comparative Structural Analysis with Halogenated Benzoate Derivatives
The electronic and steric effects of substituent positioning profoundly influence the physicochemical properties of halogenated benzoates. Methyl 3-amino-2-bromo-6-chlorobenzoate exhibits a meta-amino, ortho-bromo, para-chloro substitution pattern, creating a polarized electron distribution. This contrasts with 6-amino-2-bromo-3-chlorobenzoic acid , where the free carboxylic acid group enhances hydrogen-bonding capacity and acidity (pKa ≈ 2.5).
Steric Effects : The methyl ester group reduces intermolecular hydrogen bonding compared to carboxylic acids, lowering melting points (observed mp 117–121°C for analogous esters vs. >200°C for acids).
Electronic Effects : Bromine’s electronegativity (χ = 2.96) induces a stronger electron-withdrawing effect than chlorine (χ = 3.16), but its larger atomic radius (1.85 Å vs. 0.99 Å) creates greater steric hindrance. This dual influence impacts reactivity in nucleophilic aromatic substitution, where the bromine at position 2 may act as a leaving group more readily than chlorine at position 6.
Table 3: Substituent Effects on Halogenated Benzoates
The esterification of the carboxylic acid group in methyl 3-amino-2-bromo-6-chlorobenzoate enhances lipid solubility (LogP = 2.1) compared to its acid counterpart (LogP = 1.8), a critical factor in bioavailability and membrane permeability. Heterocyclic variants like 3-amino-6-bromo-2-chloropyridine exhibit reduced planarity due to the pyridine ring, altering π-π stacking interactions in crystalline phases.
Properties
IUPAC Name |
methyl 3-amino-2-bromo-6-chlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO2/c1-13-8(12)6-4(10)2-3-5(11)7(6)9/h2-3H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFZAQGGMAYUPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1Br)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Amino-2-bromo-6-chloro-benzoic acid methyl ester is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound is characterized by the presence of an amino group, bromine, and chlorine substituents on the benzoic acid framework. The synthesis typically involves a multi-step process that includes:
- Bromination : Methyl benzoate is brominated to introduce bromine at the 2 and 6 positions.
- Chlorination : The dibromo compound is chlorinated to introduce a chlorine atom at the 4 position.
- Amination : Finally, amination occurs at the 3 position using ammonia or an amine source.
This sequence allows for the precise modification of the compound's reactivity and biological activity.
Antimicrobial Properties
Research indicates that derivatives of benzoic acid, including this compound, exhibit notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as an antibacterial agent. For example, a study highlighted that similar compounds inhibited growth in Gram-positive and Gram-negative bacteria with varying degrees of efficacy .
Anti-inflammatory Effects
The compound's structural similarity to nonsteroidal anti-inflammatory drugs (NSAIDs) suggests it may inhibit cyclooxygenase (COX) enzymes. COX enzymes play a crucial role in inflammation and pain pathways. Preliminary studies indicate that modifications in the benzoic acid structure can enhance COX inhibition, providing a pathway for developing new anti-inflammatory agents .
Antioxidant Activity
Antioxidant assays have demonstrated that this compound exhibits significant free radical scavenging activity. This property is essential for mitigating oxidative stress-related diseases, including cancer and neurodegenerative disorders .
The mechanism through which this compound exerts its biological effects primarily involves:
- Enzyme Inhibition : By interacting with active sites of enzymes such as COX, it modulates inflammatory pathways.
- Receptor Binding : The halogenated structure allows for enhanced binding affinity to various biological receptors, potentially influencing signaling pathways related to pain and inflammation.
Study on Antimicrobial Efficacy
In a controlled study assessing the antimicrobial efficacy of various benzoic acid derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound displayed an IC50 value of approximately 25 µg/mL against S. aureus, indicating potent antibacterial properties compared to standard antibiotics.
Investigation of Anti-inflammatory Properties
Another research effort focused on the anti-inflammatory potential of this compound through COX enzyme inhibition assays. Results indicated that it inhibited COX-2 activity with an IC50 value around 15 µM, positioning it as a promising candidate for further development into anti-inflammatory therapeutics .
Comparative Analysis with Similar Compounds
| Compound Name | IC50 (µM) | Biological Activity |
|---|---|---|
| 3-Amino-2-bromo-6-chloro-benzoic acid ME | 15 | COX-2 Inhibition |
| Methyl 3-Amino-2,6-dibromo-4-chlorobenzoate | 20 | Antimicrobial |
| PABA Derivatives | Varies | Antioxidant, Anti-inflammatory |
This table illustrates how this compound compares with related compounds in terms of biological activity.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have indicated that derivatives of 3-amino-2-bromo-6-chloro-benzoic acid methyl ester exhibit promising anticancer properties. The compound has been investigated for its ability to inhibit specific cancer cell lines, showing potential as a lead compound in the development of new anticancer agents. For instance, a study demonstrated that modifications of the compound could enhance its efficacy against breast cancer cells by targeting specific metabolic pathways involved in tumor growth .
1.2 SGLT-2 Inhibitors
this compound serves as an intermediate in the synthesis of sodium-glucose cotransporter 2 (SGLT-2) inhibitors, which are crucial in diabetes management. These inhibitors work by preventing glucose reabsorption in the kidneys, thereby lowering blood sugar levels. The synthesis process involves several steps, including bromination and esterification, which utilize this compound as a key building block .
Material Science Applications
2.1 Polymer Synthesis
The compound is also utilized in the synthesis of polymers, particularly those with specific functional groups that can enhance material properties such as thermal stability and chemical resistance. For example, its derivatives have been incorporated into polyamide formulations to improve mechanical strength and durability under harsh environmental conditions .
2.2 Dyes and Pigments
this compound has applications in the dye industry, where it is used to produce vivid colors for textiles and plastics. The inherent properties of the compound allow for the creation of stable dyes that maintain their color integrity over time, making them suitable for long-lasting applications .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated effective inhibition of breast cancer cell proliferation with IC50 values lower than 10 µM. |
| Study B | SGLT-2 Inhibitors | Successfully synthesized an SGLT-2 inhibitor with improved potency using this compound as a precursor. |
| Study C | Polymer Synthesis | Developed a new polyamide composite exhibiting a 30% increase in tensile strength when modified with this compound. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects and Reactivity
2-Amino-6-bromobenzoic Acid
- Structure : Lacks the chloro group at position 6 and the methyl ester.
- The free carboxylic acid group (-COOH) enhances hydrogen bonding but reduces lipophilicity .
- Applications : Likely used as a precursor in dyes or metal-chelating agents, whereas the target compound’s ester group may favor drug delivery systems.
4-Bromo-3-hydroxy-5-methylbenzoic Acid Ethyl Ester
- Structure: Features a hydroxy (-OH) group instead of amino, ethyl ester (-COOCH₂CH₃), and bromo at position 3.
- Properties: The hydroxy group increases acidity (pKa ~10) compared to the amino group (pKa ~4–5), altering reactivity in nucleophilic substitutions. The ethyl ester may confer slower hydrolysis rates than methyl esters due to increased steric bulk .
- Applications: Potential use in polymer chemistry or as a photostabilizer, contrasting with the target compound’s suitability for bioactive molecule synthesis.
3-Benzyloxymethyl-5-bromouridine Derivatives
- Structure : Brominated uridine analogs with benzyloxymethyl and ester groups.
- Properties : The ribose moiety enables incorporation into nucleic acids, making these compounds relevant in antiviral research. The target compound’s benzoic acid scaffold lacks this biological targeting capability but offers simpler synthetic modification .
Physical and Chemical Properties
- Key Observations: The chloro group at position 6 increases molecular weight and may reduce thermal stability compared to non-chlorinated analogs. Methyl esters generally exhibit faster hydrolysis than ethyl esters, impacting shelf-life in aqueous environments .
Preparation Methods
Starting Material Selection and Initial Functionalization
The synthesis typically begins with 3-aminobenzoic acid due to its commercial availability and strategic positioning of the amino group for subsequent halogenation. Direct esterification of the carboxylic acid group is prioritized to avoid interference during electrophilic substitution reactions.
Esterification Protocol
Bromination at Position 2
Bromination is achieved using NBS in DMF, leveraging the amino group’s ortho-directing effects.
Optimized Bromination Procedure
-
Reagents : NBS (1.0 equiv), DMF (solvent)
-
Mechanism : The amino group activates the aromatic ring, directing bromine to position 2 (ortho to NH<sub>2</sub>). DMF polarizes NBS, facilitating electrophilic attack.
Table 1: Bromination Efficiency Under Varied Conditions
| Solvent | Temperature | Time (min) | Yield (%) |
|---|---|---|---|
| DMF | 0°C | 20 | 90 |
| DCM | 25°C | 60 | 65 |
| THF | -10°C | 40 | 72 |
Chlorination at Position 6
Chlorination targets position 6 (para to the amino group) using NCS under elevated temperatures.
Chlorination Protocol
-
Reagents : NCS (1.1 equiv), DMF
-
Mechanism : The amino group’s para-directing effect dominates in the brominated intermediate, enabling selective chlorination at position 6.
-
Yield : 75–80% for 3-amino-2-bromo-6-chloro-benzoic acid methyl ester.
Challenges and Solutions
-
Competitive Ortho Chlorination : Minimized by using excess NCS and higher temperatures to favor para substitution.
-
Byproduct Formation : Controlled via rapid quenching in ice water and recrystallization from dichloromethane.
Alternative Pathways and Comparative Analysis
Direct Halogenation of Pre-Esterified Intermediates
An alternative approach involves halogenating methyl 3-aminobenzoate sequentially:
Advantages :
Late-Stage Esterification
In cases where esterification post-halogenation is preferred:
-
3-Amino-2-bromo-6-chloro-benzoic acid is synthesized via halogenation of 3-aminobenzoic acid.
-
Esterification with methyl sulfate (Me<sub>2</sub>SO<sub>4</sub>) and potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) in DMF.
Yield : 70–75% overall, lower due to steric hindrance from halogens.
Industrial Scalability and Process Optimization
Continuous Flow Synthesis
Adopting continuous flow systems improves reproducibility and reduces reaction times:
-
Bromination : NBS and DMF are pumped through a cooled reactor (0°C), achieving 92% yield in 10 minutes.
-
Chlorination : NCS in DMF at 100°C under pressure yields 80% product in 20 minutes.
Table 2: Batch vs. Continuous Flow Performance
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Reaction Time | 40 min | 10 min |
| Yield (%) | 75 | 80 |
| Purity (HPLC) | 95% | 98% |
Solvent and Reagent Recovery
-
DMF Recycling : Distillation recovers 85–90% of DMF, reducing costs.
-
NBS/NCS Reuse : Unreacted reagents are extracted and repurposed, enhancing sustainability.
Analytical Characterization and Quality Control
Spectroscopic Validation
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
